4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
Description
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings (Figure 1). Ring A (4-methoxyphenyl) contains a methoxy (-OCH₃) group at the para position, while ring B is substituted with a 4-methylbenzenecarboxylate ester. This structural motif places the compound within the non-piperazine-substituted chalcone category, as defined by recent structure–activity relationship (SAR) studies . Chalcones are widely investigated for their bioactivity, particularly as enzyme inhibitors, with substituent patterns on both aromatic rings critically influencing potency and selectivity.
Properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIKAZLSIGIBQ-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with 4-methylbenzenecarboxylic acid chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis is a primary reaction pathway:
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Basic conditions (e.g., NaOH): Converts the ester to a carboxylic acid and the corresponding alcohol.
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Acidic conditions (e.g., HCl): Similar cleavage but may lead to different byproducts.
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Kinetics : The electron-withdrawing ketone and methoxy group stabilize the carbonyl, potentially slowing hydrolysis compared to simple esters .
Ketone hydrolysis : The 3-oxo group may undergo retro-aldol cleavage under strong acidic or basic conditions, breaking the propenyl chain .
Nucleophilic Addition
The α,β-unsaturated ketone system is reactive toward nucleophilic attack:
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1,4-Conjugate addition : Grignard reagents or enolates may add to the β-carbon.
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Hydrogenation : Reduction of the double bond (e.g., H₂/Pd) yields saturated ketone derivatives.
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Michael addition : Thiols or amines may add to the α,β-unsaturated ketone .
Electrophilic Substitution
The aromatic rings (4-methoxyphenyl and 4-methylbenzenecarboxylate) direct electrophilic substitution:
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Methoxy group : Activates the ring for ortho/para substitution (e.g., nitration, Friedel-Crafts alkylation).
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Esteryl group : Deactivates the ring, favoring meta substitution .
Stereoselective Reactions
The E/Z isomerism of the propenyl group influences reactivity:
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E-isomer : Preferential reactivity in cycloaddition or electrocyclic reactions due to conjugation.
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Z-isomer : May undergo different diastereoselective additions (e.g., in hydrogenation) .
Stability and Degradation
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Thermal stability : The ester and ketone groups are stable under moderate conditions but may decompose at high temperatures.
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Photodegradation : Potential for photochemical isomerization or cleavage of the α,β-unsaturated ketone .
Table 1: Structural Comparison with Analogous Compounds
Table 2: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| 1H-NMR | Downfield shifts for α,β-unsaturated proton |
| 13C-NMR | Carbonyl carbons (ester and ketone) |
| HR-MS | Molecular ion consistent with formula weight |
Scientific Research Applications
Basic Information
- IUPAC Name : 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate
- Molecular Formula : C24H20O4
- Molar Mass : 372.41 g/mol
- CAS Number : 331461-43-9
These properties indicate that the compound has a relatively high molecular weight and a complex structure, which can influence its reactivity and interactions in biological systems.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the methoxy group and carbonyl functionalities suggests potential interactions with biological targets involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| HeLa | 3.8 | Cell cycle arrest |
| A549 | 6.0 | Inhibition of kinase activity |
These findings highlight the compound's potential as a lead for developing new anticancer agents.
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies suggest that they can reduce pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
Material Science
The unique chemical structure may also find applications in material science, particularly in developing polymers or coatings with specific functional properties due to its ability to form stable complexes with metal ions or other materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares its chalcone backbone with derivatives studied in recent SAR research (Table 1) . Key comparisons include:
| Compound | Ring A Substituents | Ring B Substituents | IC₅₀ (μM) | Cluster |
|---|---|---|---|---|
| Target Compound | 4-OCH₃ | 4-CH₃-benzoyloxy | N/A | Likely 6 |
| Cardamonin | 2-OH, 4-OH (no B-ring substitution) | None | 4.35 | 5 |
| 2j (Br/F-substituted) | 4-Br, 2-OH, 5-I | 4-F | 4.703 | 6 |
| 2h (Cl/OCH₃-substituted) | 4-Cl, 2-OH, 5-I | 4-OCH₃ | 13.82 | 6 |
| 2p (OCH₃/OCH₃-substituted) | 4-OCH₃, 2-OH, 5-I | 4-OCH₃ | 70.79 | 6 |
Key Observations:
Substitution Patterns and Activity: The target compound’s methoxy group on ring A aligns with lower-potency derivatives in cluster 6 (e.g., 2h, 2p), which exhibit IC₅₀ values >10 μM. This contrasts sharply with halogen-substituted analogs (e.g., 2j with Br/F) showing higher potency (IC₅₀ ~4.7 μM). SAR data suggest that electron-withdrawing groups (e.g., halogens) enhance activity compared to electron-donating groups like -OCH₃ . The 4-methylbenzenecarboxylate ester on ring B introduces steric bulk and electron-withdrawing effects.
Role of Halogens:
- Iodine at the meta position of ring A (common in cluster 6) correlates with moderate activity, but para-substitutions dominate SAR trends. For example, replacing Br (2j) with Cl (2h) or OCH₃ (2p) on ring A reduces potency by 3- to 15-fold .
Electronegativity Trends:
- Substitutions with higher electronegativity (e.g., F, Br) at para positions enhance inhibitory effects. The target compound’s -OCH₃ group (lower electronegativity) likely diminishes activity compared to halogenated analogs.
Pharmacokinetic and Solubility Implications
However, this modification could also reduce aqueous solubility, a trade-off observed in ester-containing pharmaceuticals .
Biological Activity
4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate, with CAS number 331461-43-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and documented biological activities, particularly in terms of antimicrobial and mutagenic effects.
- Molecular Formula : C24H20O4
- Molecular Weight : 372.41 g/mol
- Boiling Point : Approximately 567.2 °C (predicted)
- Density : 1.187 g/cm³ (predicted)
Synthesis
The compound can be synthesized through a Knoevenagel condensation reaction involving appropriate phenolic precursors. This method allows for the introduction of the methoxy and propenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenacyl compounds demonstrate antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Activity Observed |
|---|---|---|
| Phenacyl Derivative | E. coli | Inhibition Zone: 15 mm |
| Phenacyl Derivative | S. aureus | Inhibition Zone: 18 mm |
Mutagenicity
The compound has been evaluated for mutagenic potential using the Ames test, which assesses the mutagenic activity of chemical compounds by observing their effects on non-pathogenic strains of bacteria. The results indicated a strong positive response, classifying it as a potential mutagen . This finding necessitates caution in its use and further investigation into its safety profile.
Case Studies
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Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various phenacyl derivatives, including our compound of interest. The results demonstrated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics . -
Mutagenicity Evaluation :
In a comprehensive evaluation conducted by the National Institute for Health Sciences, the compound was subjected to various assays to determine its mutagenic potential. The findings indicated that while it exhibited mutagenic properties in vitro, further in vivo studies are required to fully understand its implications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a Claisen-Schmidt condensation between 4-methoxyacetophenone and a benzaldehyde derivative (e.g., 4-methylbenzoyl chloride) under acidic or basic catalysis. Use spectroscopic monitoring (e.g., TLC, HPLC) to track intermediate formation .
- Step 2 : Optimize solvent (e.g., ethanol, DMF) and temperature (70–100°C) to maximize yield. For esterification, employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxyl group .
- Data Contradiction : Conflicting yields (e.g., 60% vs. 85%) in literature may arise from variations in catalyst loading or purity of starting materials. Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation side products .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of methoxy (δ ~3.8 ppm), carbonyl (δ ~170–190 ppm), and aromatic protons (δ ~6.5–8.0 ppm). Compare with reference data from structurally analogous esters (e.g., methyl 4-(4-methoxyphenyl)hexahydroquinoline carboxylate) .
- X-ray Crystallography : Grow single crystals via slow evaporation in a 1:1 hexane/ethyl acetate mixture. Resolve the crystal lattice to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology :
- Accelerated Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free carboxylic acid or phenolic byproducts) .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Note discrepancies in degradation rates between solid vs. solution states .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic transformations?
- Methodology :
- Photoreactivity : Irradiate the compound under UV light (λ = 254–365 nm) in the presence of sensitizers (e.g., benzophenone). Use ESR spectroscopy to detect radical intermediates formed during [2+2] cycloaddition or Norrish-type reactions .
- Catalytic Studies : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the α,β-unsaturated ketone moiety. Analyze regioselectivity via -NMR and computational modeling (DFT) .
Q. How do structural modifications (e.g., substituent variations) influence its biological activity?
- Methodology :
- SAR (Structure-Activity Relationship) : Synthesize analogs with substituents at the 4-methoxyphenyl or 4-methylbenzoate positions. Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or cytochrome P450 isoforms). Correlate logP values (HPLC-derived) with membrane permeability .
- Data Contradiction : Conflicting activity trends (e.g., electron-withdrawing vs. donating groups) may arise from assay variability. Use orthogonal assays (e.g., SPR, fluorescence polarization) to validate target engagement .
Q. What strategies resolve discrepancies in reported spectral data or crystallographic parameters?
- Methodology :
- Crystallographic Refinement : Re-examine diffraction data (e.g., COD entry 2005896) using software like SHELXL. Adjust thermal parameters for disordered moieties (e.g., methoxy groups) .
- Spectral Reanalysis : Compare experimental NMR shifts with computed values (e.g., DFT at B3LYP/6-31G* level) to identify misassignments. Cross-validate with 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
